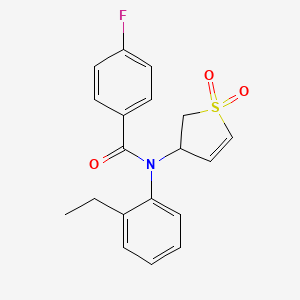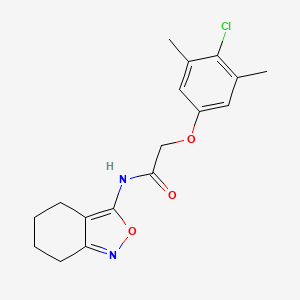
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(2-ETHYLPHENYL)-4-FLUOROBENZAMIDE: is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, materials science, and organic synthesis due to their diverse chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(2-ETHYLPHENYL)-4-FLUOROBENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiophene ring: Starting with a suitable thiophene precursor, the thiophene ring is oxidized to introduce the 1,1-dioxide functionality.
Amide bond formation: The oxidized thiophene derivative is then reacted with 2-ethylphenylamine and 4-fluorobenzoyl chloride under appropriate conditions to form the desired benzamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.
化学反応の分析
Types of Reactions
Oxidation: The thiophene ring can undergo further oxidation reactions.
Reduction: The compound may be reduced under specific conditions to alter its functional groups.
Substitution: Various substitution reactions can occur on the aromatic rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Such as halogens, nitrating agents, or sulfonating agents for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
科学的研究の応用
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Industry
Materials Science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(2-ETHYLPHENYL)-4-FLUOROBENZAMIDE would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
N-(2-ETHYLPHENYL)-4-FLUOROBENZAMIDE: Lacks the thiophene ring and its associated properties.
N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-4-FLUOROBENZAMIDE: Lacks the 2-ethylphenyl group.
Uniqueness
The presence of both the thiophene ring with the 1,1-dioxide functionality and the 2-ethylphenyl group in N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-N-(2-ETHYLPHENYL)-4-FLUOROBENZAMIDE gives it unique chemical and biological properties compared to similar compounds
特性
分子式 |
C19H18FNO3S |
|---|---|
分子量 |
359.4 g/mol |
IUPAC名 |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-ethylphenyl)-4-fluorobenzamide |
InChI |
InChI=1S/C19H18FNO3S/c1-2-14-5-3-4-6-18(14)21(17-11-12-25(23,24)13-17)19(22)15-7-9-16(20)10-8-15/h3-12,17H,2,13H2,1H3 |
InChIキー |
LRQKWHZIMJJVOK-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC=C1N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-5-amine](/img/structure/B11409477.png)
![8-(4-ethoxyphenyl)-6-oxo-3-(2-phenylethyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11409480.png)
![diethyl 5-{[(7,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11409481.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(heptyloxy)-N-[(3-methylthiophen-2-yl)methyl]benzamide](/img/structure/B11409486.png)



![2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11409511.png)

![3-[4-(2-hydroxyethyl)phenyl]-8-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11409525.png)
![4-[4-(hexyloxy)-3-methoxyphenyl]-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11409538.png)
![4-(3,4-diethoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11409544.png)

![Diethyl 1-(3-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B11409549.png)
